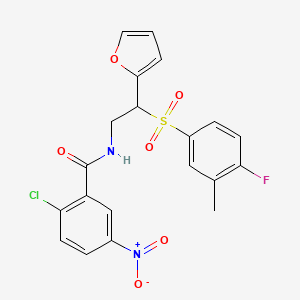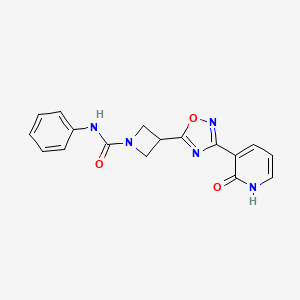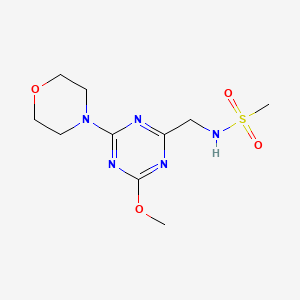![molecular formula C20H17FN2O4 B2784788 3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034334-08-0](/img/structure/B2784788.png)
3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-(4’-Fluoro-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a fluoro-biphenyl group, an azetidine ring, and an oxazolidine-2,4-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluoro-biphenyl group would likely contribute to the overall stability of the molecule, while the azetidine and oxazolidine-2,4-dione rings would add a level of structural complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluoro-biphenyl group, which could potentially increase its stability and lipophilicity . The azetidine and oxazolidine-2,4-dione rings could also influence its reactivity .Scientific Research Applications
Oxazolidinone Derivatives and Antimicrobial Activity
Oxazolidinone derivatives, like Famoxadone, are a new class of agricultural fungicides demonstrating significant control over plant pathogens across various classes, benefiting crops such as grapes, cereals, tomatoes, and potatoes. These compounds, by inhibiting bacterial protein synthesis, present a unique mechanism among antimicrobial agents. Their utility extends beyond agriculture into the realm of clinical medicine, offering promising avenues for treating infections caused by resistant bacterial strains. For instance, novel oxazolidinone analogs like U-100592 and U-100766 have shown effectiveness against a range of clinically important pathogens, without inducing cross-resistance with other antimicrobial classes. This characteristic makes them valuable in combating drug-resistant infections, a growing concern in healthcare (Sternberg et al., 2001; Zurenko et al., 1996).
Synthesis and Structural Optimization
The synthesis of oxazolidinone derivatives involves intricate chemical processes that enable the creation of compounds with potent antibacterial properties. Studies on azetidinylquinolones and 8-chloroquinolone derivatives have highlighted the importance of structural optimization in enhancing antimicrobial efficacy. For example, the introduction of azetidinyl groups and specific fluorine substitutions has been shown to significantly improve activity against both Gram-positive and Gram-negative bacteria. These structural modifications not only enhance the compounds' bactericidal properties but also contribute to a better understanding of structure-activity relationships within this class of chemicals (Frigola et al., 1995; Kuramoto et al., 2003).
Pharmaceutical Applications and Drug Development
The oxazolidinone class is not limited to agricultural use; it has also made significant contributions to pharmaceuticals, particularly as antibiotics. The development of drugs from oxazolidinone derivatives to combat various infections showcases the versatility of this chemical structure. The research into these compounds continues to provide valuable insights into new therapeutic agents capable of addressing the challenges posed by antibiotic resistance. As the medical community seeks alternatives to traditional antibiotics, oxazolidinone derivatives stand out for their novel modes of action and potential to serve as the basis for next-generation antimicrobial drugs (Bobek et al., 1979; Palchikov, 2015).
Mechanism of Action
Indole derivatives: , to which our compound belongs, have diverse biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties . While this information doesn’t directly pinpoint the target for our compound, it suggests that it may interact with various cellular components.
Cyclooxygenase (COX) Inhibition: Similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), our compound might inhibit COX enzymes, which play a key role in prostaglandin synthesis. By blocking COX, it reduces inflammation and pain .
Antiviral Activity: Some indole derivatives exhibit antiviral properties. For instance, compounds containing the indole nucleus have been tested against influenza A and Coxsackie B4 viruses . Our compound may follow a similar antiviral mechanism.
Action Environment
Environmental factors (pH, temperature, etc.) can influence drug efficacy and stability. For instance, pH affects ionization and solubility. Stability under different conditions impacts shelf life and therapeutic effectiveness.
: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more : DrugBank. (n.d.). 4’-FLUORO-1,1’-BIPHENYL-4-CARBOXYLIC ACID. Link : Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[1-[4-(4-fluorophenyl)benzoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c21-17-7-5-15(6-8-17)14-1-3-16(4-2-14)19(25)22-9-13(10-22)11-23-18(24)12-27-20(23)26/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIADQLBOFJNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2784705.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2784708.png)

![4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2784710.png)
![2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2784711.png)
![(8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2784715.png)
![tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2784716.png)
![7-Chloro-5-methyl-2-(2-(quinolin-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2784718.png)


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2784724.png)


![5-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid](/img/structure/B2784728.png)